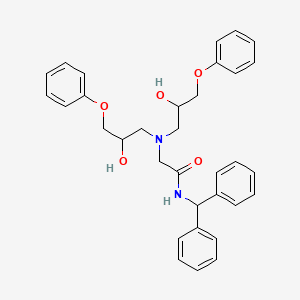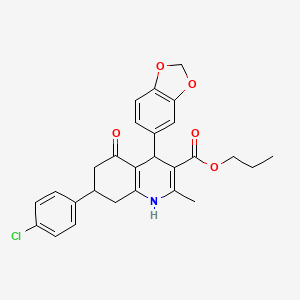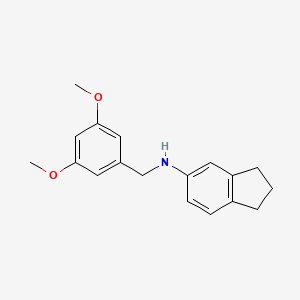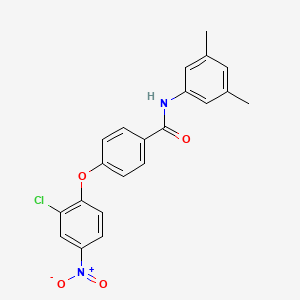![molecular formula C24H22N2O5 B5027666 benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)
benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFAA and has been synthesized using different methods.
作用機序
The mechanism of action of BFAA is not fully understood. However, studies have shown that BFAA can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BFAA has been shown to have various biochemical and physiological effects. Studies have shown that BFAA can induce apoptosis in cancer cells by activating the caspase cascade. BFAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. In addition, BFAA has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of BFAA is its potential use as a drug delivery system. BFAA can be easily incorporated into liposomes and nanoparticles, which can improve the bioavailability and efficacy of drugs. However, one of the limitations of BFAA is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BFAA. One of the areas that require further investigation is the mechanism of action of BFAA. Studies are needed to fully understand how BFAA inhibits the activity of HDACs and induces apoptosis in cancer cells. In addition, studies are needed to investigate the potential use of BFAA in combination with other anticancer drugs. Finally, studies are needed to investigate the potential use of BFAA in other fields such as drug delivery and anti-inflammatory therapy.
Conclusion:
In conclusion, Benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFAA has been synthesized using various methods and has been extensively studied for its potential use in cancer research, drug delivery, and anti-inflammatory therapy. Further studies are needed to fully understand the mechanism of action of BFAA and its potential applications in other fields.
合成法
Benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between benzyl beta-alaninate and 2-(benzoylamino)-3-(2-furyl)acrylic acid. This method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学的研究の応用
BFAA has been extensively studied for its potential applications in various fields. One of the most promising applications of BFAA is in the field of cancer research. Studies have shown that BFAA has anticancer properties and can induce apoptosis in cancer cells. BFAA has also been studied for its potential use as a drug delivery system, as it can be easily incorporated into liposomes and nanoparticles.
特性
IUPAC Name |
benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-22(31-17-18-8-3-1-4-9-18)13-14-25-24(29)21(16-20-12-7-15-30-20)26-23(28)19-10-5-2-6-11-19/h1-12,15-16H,13-14,17H2,(H,25,29)(H,26,28)/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMAOBHGLKCMPW-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5027628.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)

![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)

![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)